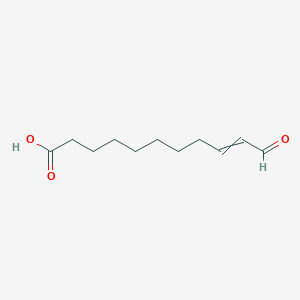
11-Oxoundec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxoundec-9-enoic acid is an organic compound with the molecular formula C11H18O3 It is a carboxylic acid with a double bond and an aldehyde group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Oxoundec-9-enoic acid can be synthesized through several methods. One common approach involves the oxidation of fatty acids using monooxygenase enzymes such as cytochrome P450 monooxygenase (CYP) or Baeyer–Villiger monooxygenase (BVMO) . These enzymes introduce hydroxyl functional groups and convert them into other meaningful functional groups, such as keto, amino, and acidic groups.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using engineered microorganisms. For example, recombinant Escherichia coli expressing BVMO from Pseudomonas putida and an alcohol dehydrogenase from Micrococcus luteus can be used to produce this compound from ricinoleic acid .
Chemical Reactions Analysis
Types of Reactions: 11-Oxoundec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bond allows for addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide and sodium periodate in aqueous tert-butanol are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
11-Oxoundec-9-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of biopolymers, biolubricants, and biosurfactants.
Mechanism of Action
The mechanism of action of 11-Oxoundec-9-enoic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated by altering the production of inflammatory mediators and modulating neutrophil infiltration . Additionally, its anti-cancer properties are linked to the suppression of tumor cell migration and proliferation .
Comparison with Similar Compounds
Oleic Acid (181 (n-9), (Z)-octadec-9-enoic acid): A common omega-9 fatty acid with anti-inflammatory and anti-cancer properties.
Elaidic Acid (181 (n-9), (E,)-octadec-9-enoic acid): A trans isomer of oleic acid with different biological effects.
Gondoic Acid (201 (n-9), (Z)-eicos-11-enoic acid): Another omega-9 fatty acid with potential health benefits.
Uniqueness: 11-Oxoundec-9-enoic acid is unique due to its combination of a carboxylic acid, double bond, and aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Properties
IUPAC Name |
11-oxoundec-9-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,10H,1-5,7,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCLXGNHJRLWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706975 |
Source


|
| Record name | 11-Oxoundec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79868-91-0 |
Source


|
| Record name | 11-Oxoundec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













